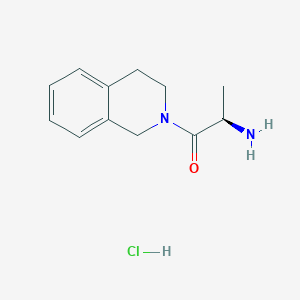
(2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-onehydrochloride is a synthetic organic compound that belongs to the class of amino ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-onehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,3,4-tetrahydroisoquinoline and a suitable amino ketone precursor.
Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-onehydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential therapeutic effects and use in drug development.
Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-onehydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence biochemical pathways related to neurotransmission, metabolism, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-onehydrochloride include other amino ketones and tetrahydroisoquinoline derivatives.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activity and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
(2R)-2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9(13)12(15)14-7-6-10-4-2-3-5-11(10)8-14;/h2-5,9H,6-8,13H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
UAVAMSQTIQDUFK-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@H](C(=O)N1CCC2=CC=CC=C2C1)N.Cl |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13510429.png)

![rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B13510449.png)

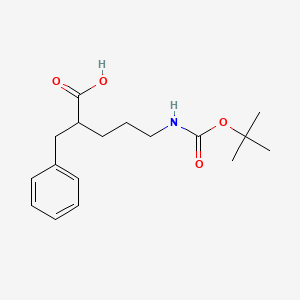
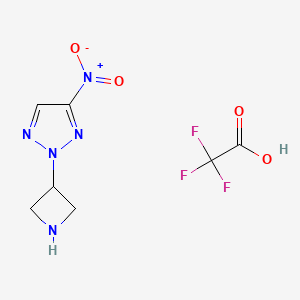
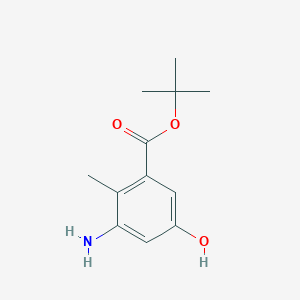
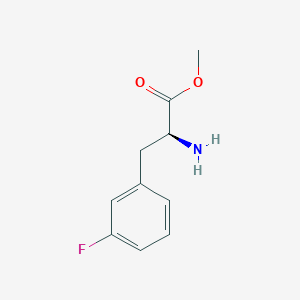

![2-(((tert-Butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13510480.png)
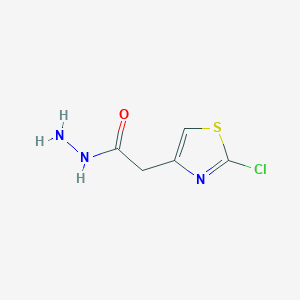
![Methyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13510488.png)
![(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13510492.png)

